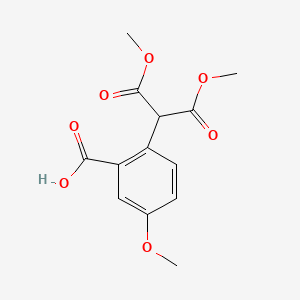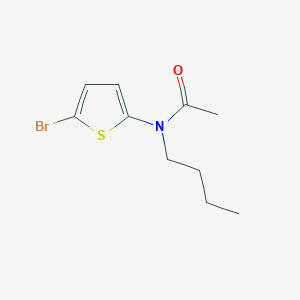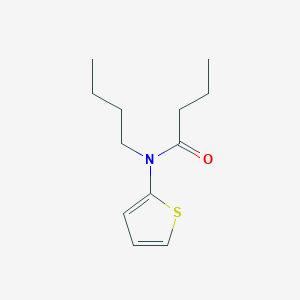
tert-Butyl N-(1-cyano-2-methylcyclohexyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“tert-Butyl N-(1-cyano-2-methylcyclohexyl)carbamate” is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and various applications. It is a type of tert-butyl carbamate .
Synthesis Analysis
The formation of Boc-protected amines and amino acids, which includes tert-butyl carbamates, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .Molecular Structure Analysis
The molecular formula of “this compound” is C13H22N2O2. The average mass is 238.33 g/mol .Chemical Reactions Analysis
The Boc group in tert-butyl carbamates is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .科学的研究の応用
Tert-Butyl N-(1-cyano-2-methylcyclohexyl)carbamate has a variety of applications in scientific research, including its use as a reagent for the synthesis of other compounds and as a catalyst for the synthesis of polymers. This compound has also been used in the study of the electrochemical properties of organic compounds and as a catalyst for the polymerization of vinyl monomers.
作用機序
Tert-Butyl N-(1-cyano-2-methylcyclohexyl)carbamate acts as a Lewis acid, meaning it can accept a pair of electrons from a Lewis base. This allows it to form a covalent bond with the Lewis base, which can then be used to initiate a variety of reactions.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs, as well as to act as an inhibitor of cytochrome P450 enzymes. It has also been found to have anti-inflammatory and analgesic properties, as well as to be a potent antioxidant.
実験室実験の利点と制限
Tert-Butyl N-(1-cyano-2-methylcyclohexyl)carbamate has a number of advantages for use in lab experiments. It is a versatile compound that can be used in a variety of reactions and can be easily synthesized. It also has a low toxicity and is relatively inexpensive to produce. However, this compound is not suitable for use in certain reactions, such as those involving highly reactive compounds.
将来の方向性
There are a number of potential future directions for the use of tert-Butyl N-(1-cyano-2-methylcyclohexyl)carbamate. It could be used in the development of new drugs and catalysts for chemical synthesis. It could also be used in the development of new polymers and materials, as well as in the study of its biochemical and physiological effects. Finally, this compound could be used in the development of new analytical techniques and technologies.
合成法
Tert-Butyl N-(1-cyano-2-methylcyclohexyl)carbamate is synthesized through a two-step process. The first step involves the reaction of tert-butyl bromide and 1-cyano-2-methylcyclohexene in the presence of a base catalyst to form this compound. The second step involves the reaction of this compound and anhydrous hydrogen chloride to form the desired product. This process is typically carried out in a solvent, such as toluene or acetonitrile.
特性
IUPAC Name |
tert-butyl N-(1-cyano-2-methylcyclohexyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-10-7-5-6-8-13(10,9-14)15-11(16)17-12(2,3)4/h10H,5-8H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAPCMGQEOQZPCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1(C#N)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(6S)-4-(2,3-Dimethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6350733.png)
amine dihydrochloride; 95%](/img/structure/B6350741.png)
![4-(2,5-Dimethylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6350746.png)
![1-Benzyl-N-[(3-methylthiophen-2-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B6350748.png)





![1-[(Pyridin-4-ylmethyl)amino]cycloheptane-1-carboxamide](/img/structure/B6350805.png)
![1-[(Pyridin-4-ylmethyl)amino]cyclopentane-1-carboxamide](/img/structure/B6350809.png)
![Ethyl 4-{[(tert-butoxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate](/img/structure/B6350815.png)
![Ethyl 4-(aminomethyl)-4-{[(tert-butoxy)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B6350817.png)
![Ethyl 4-{[(benzyloxy)carbonyl]amino}-4-cyanopiperidine-1-carboxylate](/img/structure/B6350822.png)
